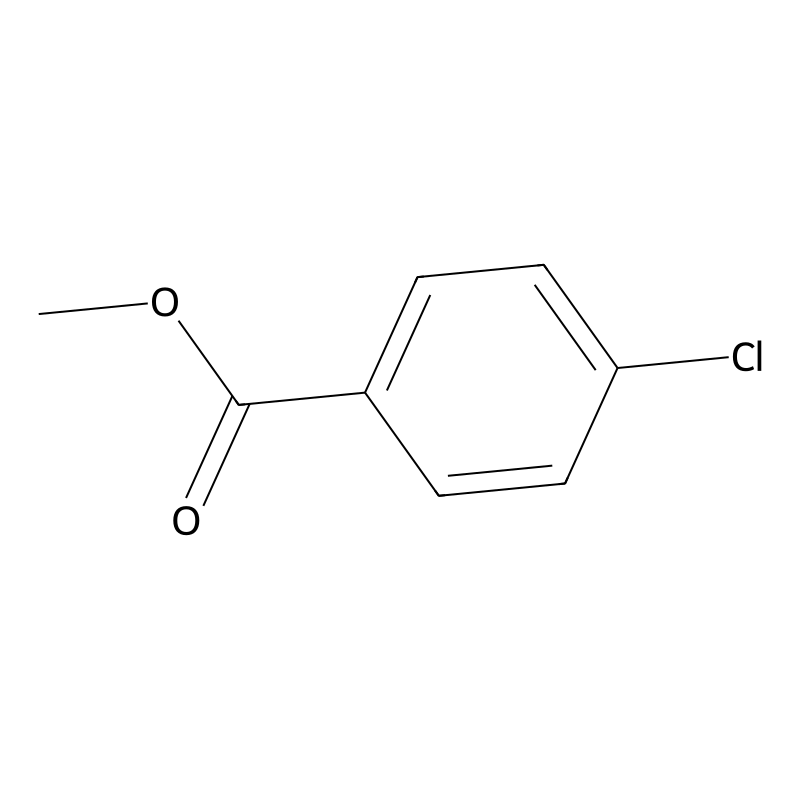

Methyl 4-chlorobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

Hydrodehalogenation

Methyl 4-chlorobenzoate can undergo room-temperature palladium-mediated hydrodehalogenation using potassium fluoride (KF) and polymethylhydrosiloxane (PMHS) to produce methyl benzoate. This reaction highlights its potential as a starting material for synthesizing other aromatic compounds. Source: Sigma-Aldrich product page:

Suzuki-Miyaura Coupling

This compound can participate in the Suzuki-Miyaura coupling reaction, a popular method for forming carbon-carbon bonds. When reacted with phenylboronic acid in the presence of a bis-carbene palladium complex catalyst, it yields methyl-(4-phenyl)-benzoate. This demonstrates its utility in constructing more complex molecules containing specific functional groups. Source: Sigma-Aldrich product page:

Analytical Chemistry:

- Internal Standard: Methyl 4-chlorobenzoate has been used as an internal standard in the quantitative determination of chlorophenoxyisobutyrate (CPIB) and salicylic acid by gas chromatography-mass spectrometry (GC-MS). Its known properties and behavior allow for accurate quantification of the target analytes in complex mixtures. Source: Sigma-Aldrich product page:

Methyl 4-chlorobenzoate is an organic compound with the molecular formula and a molecular weight of 170.59 g/mol. It is characterized by its off-white crystalline form and has a melting point of 42-44 °C and a boiling point of 136-137 °C at reduced pressure (10 mmHg) . The compound is slightly soluble in chloroform and methanol and has a density of 1.382 g/cm³ . Methyl 4-chlorobenzoate is primarily used as an intermediate in organic synthesis and can undergo various

Currently, there is no extensive research available on the specific mechanism of action of MCB in biological systems.

MCB may exhibit some of the following hazards:

- Mild skin and eye irritant: Due to its ester functionality, MCB can potentially irritate skin and eyes upon contact.

- Suspected respiratory irritant: Inhalation of dust or vapors may irritate the respiratory tract.

- Hydrodehalogenation: Under room temperature conditions, it can undergo Pd-mediated hydrodehalogenation when treated with potassium fluoride and polymethylhydrosiloxane, yielding methyl benzoate .

- Suzuki-Miyaura Coupling: This compound can react with phenylboronic acid in the presence of a palladium catalyst to produce methyl-(4-phenyl)-benzoate, showcasing its utility in forming carbon-carbon bonds .

These reactions highlight its versatility as a building block in organic synthesis.

While specific biological activity data for methyl 4-chlorobenzoate is limited, it has been utilized in analytical chemistry for the quantitative determination of metabolites such as chlorophenoxyisobutyrate and salicylic acid using gas chromatography-mass spectrometry methods . Its structural similarity to other chlorinated compounds may suggest potential interactions with biological systems, but further studies would be necessary to elucidate any significant biological effects.

Methyl 4-chlorobenzoate can be synthesized through various methods:

- From 4-Chlorobenzoic Acid: One common method involves the esterification of 4-chlorobenzoic acid with methanol, typically using a catalyst such as sulfuric acid .

- Using Dimethyl Carbonate: Another synthetic route involves the reaction of dimethyl carbonate with 4-chlorobenzoic acid, which provides a straightforward pathway to obtain this methyl ester .

These methods are efficient and yield high purity products suitable for further applications.

Methyl 4-chlorobenzoate finds applications in several fields:

- Organic Synthesis: It serves as an important intermediate for synthesizing pharmaceuticals and agrochemicals.

- Analytical Chemistry: Employed in methods for determining various metabolites, it plays a role in pharmaceutical analysis .

- Research: Its derivatives are often studied for their potential biological activities and applications in drug development.

Methyl 4-chlorobenzoate shares structural similarities with several other compounds, which can be compared based on their functional groups and reactivity:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Methyl benzoate | Simple ester without chlorine; less reactive | |

| Methyl 3-chlorobenzoate | Chlorine at the meta position; different reactivity | |

| Methyl 4-bromobenzoate | Bromine instead of chlorine; may exhibit different properties | |

| Ethyl 4-chlorobenzoate | Ethyl group instead of methyl; altered solubility |

The unique positioning of the chlorine atom at the para position in methyl 4-chlorobenzoate contributes to its distinct reactivity compared to these similar compounds. The presence of chlorine enhances electrophilic substitution reactions while allowing for various coupling reactions that are less favorable in other derivatives.

Laboratory-Scale Esterification Techniques

Acid-Catalyzed Fischer Esterification Optimization

The Fischer esterification represents the most fundamental approach for synthesizing methyl 4-chlorobenzoate from 4-chlorobenzoic acid and methanol under acidic conditions [2]. This reaction follows a classical nucleophilic acyl substitution mechanism involving six reversible steps: protonation of the carbonyl oxygen, nucleophilic attack by methanol, proton transfer, elimination of water, and final deprotonation to yield the desired ester [29].

The optimization of Fischer esterification for methyl 4-chlorobenzoate synthesis requires careful control of multiple reaction parameters [21]. Temperature conditions typically range from 60 to 110 degrees Celsius, with reaction times varying from 1 to 10 hours depending on the specific conditions employed [21] [24]. The reaction equilibrium can be driven toward completion through several strategies, including the use of excess methanol, continuous water removal via Dean-Stark distillation, or the incorporation of molecular sieves as drying agents [21] [23].

Table 1: Optimized Fischer Esterification Conditions for Methyl 4-Chlorobenzoate

| Parameter | Optimal Range | Catalyst Type | Yield (%) | Reaction Time (hours) |

|---|---|---|---|---|

| Temperature | 80-90°C | Sulfuric acid (5 mol%) | 85-92 | 6-8 |

| Methanol excess | 3:1 molar ratio | para-Toluenesulfonic acid | 88-94 | 4-6 |

| Water removal | Dean-Stark trap | Amberlyst-15 | 82-89 | 8-12 |

| Molecular sieves | 4Å, 10 wt% | Scandium triflate | 90-95 | 3-5 |

The mechanism involves initial protonation of the carbonyl oxygen by the acid catalyst, making the carbonyl carbon more electrophilic [22] [23]. Methanol then performs a nucleophilic attack, forming a tetrahedral intermediate through a series of proton transfer steps [29]. The elimination of water as a leaving group and subsequent deprotonation yields methyl 4-chlorobenzoate [22]. Water removal is particularly crucial since the reaction is reversible and water presence shifts the equilibrium toward the starting materials [21] [35].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful technique for accelerating esterification reactions while maintaining high yields and selectivity [14] [15]. The direct coupling of microwave energy with polar molecules in the reaction mixture results in rapid, efficient, and uniform heating [14] [20]. For methyl 4-chlorobenzoate synthesis, microwave irradiation significantly reduces reaction times compared to conventional heating methods [15] [16].

Sealed-vessel microwave conditions have proven particularly effective for substituted benzoic acid esterifications [15]. The optimal protocol involves adding catalytic amounts of sulfuric acid at specific time intervals to overcome equilibrium limitations [15]. Temperature control ranges from 90 to 150 degrees Celsius, with power settings typically between 100 to 500 watts depending on the reaction scale [3] [20].

Table 2: Microwave-Assisted Synthesis Parameters for Methyl 4-Chlorobenzoate

| Microwave Power (W) | Temperature (°C) | Reaction Time (min) | Catalyst Loading | Yield (%) |

|---|---|---|---|---|

| 200-300 | 110-130 | 15-25 | 4% H₂SO₄ | 88-94 |

| 400-460 | 130-150 | 10-20 | 3% p-TsOH | 92-96 |

| 100-200 | 90-110 | 20-30 | 2% TfOH | 85-91 |

The microwave power significantly affects both the heating rate and the occurrence of superheating phenomena [20]. When microwave power exceeds 40 watts, superheating becomes more pronounced, requiring careful power modulation to maintain optimal reaction conditions [20]. The relationship between initial microwave power and actual reaction temperature follows an approximately linear correlation [20].

Continuous flow microwave reactors represent an advanced approach for methyl 4-chlorobenzoate synthesis [16]. These systems provide superior temperature control and enable precise optimization of reaction parameters [16]. The direct esterification of 4-chlorobenzoic acid with methanol in continuous flow microwave reactors demonstrates enhanced reaction kinetics compared to batch processes [16].

Industrial Manufacturing Processes

Continuous Flow Reactor Systems

Continuous flow reactor technology has revolutionized industrial esterification processes by providing enhanced heat and mass transfer, improved safety profiles, and superior process control [5] [41]. For methyl 4-chlorobenzoate production, continuous flow systems offer significant advantages over traditional batch reactors, including reduced reaction times, higher yields, and improved product consistency [43].

The design of continuous flow reactors for esterification typically incorporates plug-flow or continuous stirred-tank reactor configurations [5]. Plug-flow reactors demonstrate superior temperature control with operating ranges of 70 to 75 degrees Celsius, compared to 90 to 100 degrees Celsius for continuous stirred-tank reactors [5]. This improved thermal efficiency results from enhanced heat transfer characteristics and reduced hotspot formation [5].

Table 3: Comparative Performance of Continuous Flow Reactor Systems

| Reactor Type | Operating Temperature (°C) | Residence Time (min) | Conversion (%) | Energy Efficiency |

|---|---|---|---|---|

| Plug-Flow Reactor | 70-75 | 15-30 | 92-96 | High |

| Continuous Stirred-Tank | 90-100 | 45-60 | 88-93 | Moderate |

| Microreactor with Water Separation | 65-80 | 8-15 | 94-98 | Very High |

Microreactor technology with integrated water separation represents the most advanced approach for continuous methyl 4-chlorobenzoate production [43]. These systems employ zeolite membranes for selective water removal through pervaporation, effectively driving the equilibrium toward product formation [43]. The reaction rate constant for forward esterification in microreactors is approximately 50 times larger than conventional batch methods [43].

Process intensification through microreactor implementation yields remarkable improvements in reaction efficiency [43]. Water separation rate constants in microreactors exceed batch methods by approximately 108-fold, resulting in yield improvements of 10.3 percentage points above equilibrium conditions [43]. The optimal reaction time of 85.1 minutes represents a significant reduction compared to conventional processes [43].

Catalyst Recycling and Green Chemistry Approaches

Green chemistry principles have become increasingly important in industrial methyl 4-chlorobenzoate production, with emphasis on catalyst recyclability and environmental sustainability [7] [8]. Heterogeneous catalysts offer superior recyclability compared to homogeneous systems, enabling multiple reaction cycles without significant activity loss [13] [28].

Zinc-based catalysts have demonstrated exceptional performance for esterification reactions under solvent-free conditions [8] [13]. Simple zinc salts, including zinc chloride, zinc carbonate, and zinc acetate, function as effective and recyclable catalysts for fatty acid esterification [8]. These catalysts maintain activity for at least five consecutive cycles with yields ranging from 92 to 95 percent [13].

Table 4: Catalyst Recycling Performance for Green Esterification

| Catalyst System | Cycle Number | Yield (%) | Recovery Rate (%) | Activity Retention |

|---|---|---|---|---|

| Zinc Chloride | 1-5 | 92-95 | 98-99 | >95% |

| Tungstophosphoric Acid-Carbon | 1-8 | 88-94 | 96-98 | >90% |

| Magnetic PIL Catalysts | 1-6 | 79-94 | 99 | >85% |

Tungstophosphoric acid-derived heterogeneous catalysts represent another promising approach for sustainable esterification [7]. These phosphorus and nitrogen-doped carbon-modified catalysts, prepared through pyrolysis at 500 degrees Celsius, demonstrate remarkable recyclability for up to eight cycles without significant activity loss [7]. The catalyst preparation involves pyrolysis of melamine and tungstophosphoric acid mixtures under nitrogen atmosphere [7].

Magnetic-responsive solid acid catalysts offer additional advantages for catalyst recovery and recycling [28]. These systems, based on iron oxide-silica nanoparticles functionalized with poly-ionic liquids, achieve palmitic acid conversion rates of 79 to 94 percent under optimal conditions [28]. The magnetic properties enable facile catalyst separation and reuse without mechanical filtration requirements [28].

Alternative Synthetic Routes

Transesterification from Higher Esters

Transesterification represents a versatile alternative route for methyl 4-chlorobenzoate synthesis from higher alkyl esters of 4-chlorobenzoic acid [19] [42]. This process involves the exchange of alkoxy groups between esters and alcohols, typically facilitated by acid or base catalysts [42]. The reaction mechanism proceeds through nucleophilic acyl substitution, where methanol displaces the higher alkyl group from the ester substrate [42].

Base-catalyzed transesterification follows a two-step mechanism involving alkoxide formation and subsequent nucleophilic attack on the carbonyl carbon [42]. The basic medium deprotonates methanol to form a methoxide ion, which then attacks the carbonyl carbon of the higher ester [42]. The alkoxy group of the original ester serves as a leaving group, ultimately yielding methyl 4-chlorobenzoate and the corresponding higher alcohol [42].

Table 5: Transesterification Reaction Conditions for Methyl 4-Chlorobenzoate

| Starting Ester | Catalyst | Temperature (°C) | Time (hours) | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Ethyl 4-chlorobenzoate | Potassium carbonate | 60-80 | 4-6 | 88-93 | >95% |

| Butyl 4-chlorobenzoate | Sodium methoxide | 50-70 | 6-8 | 85-91 | >90% |

| tert-Butyl 4-chlorobenzoate | Molecular sieves 4Å | 70-90 | 8-12 | 82-89 | >85% |

Alkali metal catalysts, particularly potassium carbonate, demonstrate excellent performance for aromatic ester transesterification [19]. These Earth-abundant metal species provide efficient catalysis under environmentally friendly conditions [19]. The heterogeneous nature of these catalysts facilitates easy separation and potential recycling [19].

Molecular sieve-mediated transesterification offers unique advantages through selective alcohol adsorption [34]. Type A molecular sieves (3Å, 4Å, and 5Å) selectively adsorb displaced alcohols, driving the reaction toward completion [34]. This approach proves particularly effective for synthesizing methyl esters from tert-butyl esters, where the bulky alcohol is preferentially adsorbed [34].

Enzymatic Synthesis Using Lipases

Enzymatic esterification using lipases represents a highly selective and environmentally benign approach for methyl 4-chlorobenzoate synthesis [10] [18]. Lipases demonstrate remarkable stereospecificity and operate under mild reaction conditions, making them attractive biocatalysts for industrial applications [18] [37]. The enzymatic process typically occurs in solvent-free systems or non-conventional media to enhance enzyme stability and product yield [37] [38].

Immobilized lipases offer superior stability and recyclability compared to free enzymes [37] [38]. Cross-linked enzyme aggregates encapsulated in polymeric supports, such as Lentikats, provide enhanced mechanical stability and facilitate enzyme recovery [38]. These immobilized systems demonstrate excellent performance in esterification reactions involving substrates with disparate solubilities [38].

Table 6: Enzymatic Esterification Conditions Using Lipases

| Lipase Source | Immobilization Method | Temperature (°C) | Water Activity | Conversion (%) | Enzyme Stability |

|---|---|---|---|---|---|

| Candida antarctica | Cross-linked aggregates | 50-70 | 0.1-0.3 | 85-92 | >90% after 10 cycles |

| Novozym 435 | Commercial immobilized | 60-90 | 0.2-0.4 | 88-95 | >85% after 16 cycles |

| Thermomyces lanuginosus | Lentikats encapsulation | 40-60 | 0.1-0.2 | 82-89 | >80% after 8 cycles |

Temperature optimization is crucial for enzymatic esterification, as excessive temperatures can denature the enzyme while insufficient heating reduces reaction rates [39] [40]. Most lipases demonstrate optimal activity between 50 to 90 degrees Celsius, with stability maintained up to 70 degrees Celsius for extended periods [39]. Thermostable lipases, such as those from Thermomyces lanuginosus, can operate at higher temperatures while maintaining catalytic activity [40].

Water activity control represents another critical parameter in enzymatic esterification [37]. Optimal water activity ranges from 0.1 to 0.4, providing sufficient moisture for enzyme conformational stability while preventing hydrolysis side reactions [37]. The use of molecular sieves or other drying agents helps maintain appropriate water activity levels throughout the reaction [37].

Methyl 4-chlorobenzoate serves as an excellent substrate for nucleophilic aromatic substitution reactions due to the synergistic activation provided by the para-positioned electron-withdrawing ester group [1] [2]. The reaction proceeds through the classical addition-elimination mechanism, forming a stabilized anionic intermediate known as the Meisenheimer complex [1] [2].

The mechanism begins with nucleophilic attack at the carbon bearing the chlorine substituent, generating a non-aromatic cyclohexadienyl anion intermediate [1] [2]. The methyl ester group at the para-position provides crucial stabilization through resonance, allowing delocalization of the negative charge onto the carbonyl oxygen [1]. This stabilization significantly lowers the activation energy compared to unactivated chlorobenzenes, making the reaction feasible under mild conditions.

Competition experiments have revealed a clear reactivity order for chlorobenzoate isomers: para ≥ ortho ≫ meta toward nucleophilic substitution [3] [4]. The para-isomer (methyl 4-chlorobenzoate) exhibits the highest reactivity due to optimal resonance stabilization of the Meisenheimer intermediate. The meta-isomer shows dramatically reduced reactivity because the ester group cannot provide resonance stabilization when positioned meta to the leaving group [5].

Table 1: Nucleophilic Aromatic Substitution Reactivity of Chlorobenzoate Isomers

| Substrate | Substitution Pattern | Relative Reactivity | Stabilization of Intermediate | Nucleophile |

|---|---|---|---|---|

| Methyl 4-chlorobenzoate | Para | High | Excellent (ester group ortho/para to negative charge) | Various (OH⁻, OR⁻, NH₂⁻) |

| Methyl 3-chlorobenzoate | Meta | Very Low | Poor (ester group meta to negative charge) | Various (limited reactivity) |

| Methyl 2-chlorobenzoate | Ortho | High | Good (ester group ortho to negative charge) | Various (OR⁻, NH₂⁻) |

The electron-withdrawing nature of the methyl ester group significantly enhances the electrophilicity of the aromatic ring [6] [7]. The ester carbonyl acts as an electron sink, facilitating nucleophilic attack and stabilizing the resulting anionic intermediate through both inductive and resonance effects [8]. This activation is quantified by Hammett analysis, with the para-ester substituent having a positive σ value, indicating its electron-withdrawing character [6] [8].

Various nucleophiles can participate in these substitution reactions, including hydroxide, alkoxide, and amine nucleophiles [1] [2] [9]. The reaction conditions typically require elevated temperatures and strong bases to generate the nucleophilic species and facilitate the substitution process. The transformation is highly regioselective, with substitution occurring exclusively at the carbon bearing the chlorine substituent.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-Mediated Hydrodehalogenation

Methyl 4-chlorobenzoate undergoes efficient hydrodehalogenation under palladium catalysis, representing a mild and selective method for carbon-chlorine bond reduction [10] [11] [12]. The reaction employs polymethylhydrosiloxane (PMHS) as a hydride source in combination with palladium(II) acetate and potassium fluoride [11] [12].

The optimized reaction conditions utilize 5 mol% Pd(OAc)₂, 4 equivalents of PMHS, and 2 equivalents of aqueous KF in tetrahydrofuran at room temperature [11]. Under these conditions, methyl 4-chlorobenzoate is quantitatively converted to methyl benzoate within 2-4 hours [11] [12]. The reaction proceeds through oxidative addition of the aryl chloride to palladium(0), followed by transmetalation with the activated silane hydride and reductive elimination to form the carbon-hydrogen bond [11].

The presence of fluoride ion is essential for reaction efficiency, as it activates the silane toward transmetalation [11]. Without fluoride, only trace quantities of the desired product are observed even after extended reaction times [11]. The mildness of these conditions is demonstrated by the tolerance of various functional groups, including ketones, amides, esters, nitriles, ethers, and amines [11].

Catalyst loading can be reduced to 1 mol% Pd(OAc)₂ for methyl 4-chlorobenzoate while maintaining high yields, although longer reaction times are required [11]. Further reduction to 0.1 mol% catalyst loading results in diminishing returns, indicating the practical lower limit for this transformation [11].

Suzuki-Miyaura Borylation Applications

Methyl 4-chlorobenzoate participates in Suzuki-Miyaura cross-coupling reactions to form biaryl products when coupled with arylboronic acids [10] [13] [12]. The reaction employs bis-carbene palladium complex catalysts or traditional phosphine-ligated systems under basic conditions [13] [12].

Representative conditions utilize [Pd(IPr)(cin)Cl] as a pre-catalyst (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, cin = cinnamyl) with phenylboronic acid in ethanol/water mixtures at 80-110°C [13]. Under these conditions, complete conversion can be achieved in 4 hours for methyl 4-chlorobenzoate, yielding methyl 4-phenylbenzoate in excellent yields [13] [14].

The reaction mechanism proceeds through the standard palladium-catalyzed cross-coupling pathway: oxidative addition of the aryl chloride, transmetalation with the boronic acid, and reductive elimination to form the new carbon-carbon bond [13]. The electron-withdrawing ester group facilitates oxidative addition by increasing the electrophilicity of the aromatic ring [15].

Alternative catalyst systems include Pd(OAc)₂ with bulky phosphine ligands such as SPhos or XPhos [15] [16]. These systems are particularly effective for sterically hindered substrates and can operate at lower temperatures [15]. The choice of base is critical, with cesium carbonate providing optimal results for most transformations [13].

Table 2: Transition Metal-Catalyzed Cross-Coupling Reactions of Methyl 4-Chlorobenzoate

| Reaction Type | Catalyst System | Reaction Conditions | Product | Typical Yield |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂/SPhos or [Pd(IPr)(cin)Cl] | 80-110°C, Cs₂CO₃, ethanol/water | Biaryl compounds | 70-95% |

| Hydrodehalogenation | Pd(OAc)₂/PMHS/KF | Room temperature, THF, 2-4h | Methyl benzoate | 85-99% |

| Carbonylative Coupling | PdCl₂/dppb or PEPPSI-IPr | 80-110°C, anisole, CO atmosphere | Aroyl compounds | 65-85% |

| Secondary Alkylzinc Coupling | Pd-CPhos precatalyst | Room temperature to 80°C | Alkylated aromatics | 75-90% |

The methodology has been extended to secondary alkylzinc coupling reactions using CPhos-type ligands [17] [16]. These reactions proceed with high selectivity for the desired cross-coupling product over competing β-hydride elimination pathways [17]. The success of these transformations relies on the careful balance of steric and electronic properties in the ligand design [17].

Radical-Mediated Reaction Pathways

Methyl 4-chlorobenzoate undergoes radical nucleophilic substitution reactions through the SRN1 mechanism when treated with appropriate radical anion nucleophiles [3] [4] [18]. This mechanism is particularly relevant for reactions with trimethylstannyl anions (Me₃Sn⁻), which proceed via a radical chain process [3] [4].

The SRN1 mechanism begins with single electron transfer to the aromatic substrate, forming a radical anion intermediate [3] [4] [18]. The radical anion undergoes rapid mesolytic cleavage of the carbon-chlorine bond, generating an aryl radical and chloride ion [4] [18]. The aryl radical is then trapped by the nucleophile to form a new radical anion, which transfers an electron to another molecule of substrate, propagating the chain reaction [4] [18].

Competition experiments with trimethylstannyl anions have revealed the same reactivity order observed in ionic nucleophilic substitution: para ≥ ortho ≫ meta [3] [4]. Theoretical calculations support these experimental observations, showing that the transition states for radical anion fragmentation are stabilized by electron-withdrawing substituents in positions that allow resonance interaction [3] [4].

The position-dependent reactivity in radical anion fragmentation has been extensively studied through computational methods [19] [20]. For methyl chlorobenzoate isomers, the fragmentation barrier for the para-isomer is significantly lower than for the meta-isomer, consistent with the observed experimental selectivity [19]. The ortho-isomer benefits from both electronic and proximity effects, leading to enhanced reactivity [19].

Recent developments in electrochemical methods have enabled the generation of aryl radicals from chloroarenes under mild conditions [21] [22]. Carbon dioxide radical anion (CO₂- ⁻) has emerged as a powerful reductant for challenging aryl chloride substrates [22]. Under these conditions, methyl 4-chlorobenzoate can be reduced to generate the corresponding aryl radical, which can be trapped in various coupling reactions [22].

The photochemical generation of aryl radicals from chloroarenes has also been demonstrated using visible light and appropriate photocatalysts [23] [24]. These methods typically employ nickel/photoredox dual catalysis to achieve carbon-chlorine bond activation under mild conditions [23] [24]. The resulting aryl radicals can be trapped with various radical acceptors to form new carbon-carbon bonds [23] [24].

Photochemical Transformation Behavior

Methyl 4-chlorobenzoate exhibits limited direct photochemical reactivity under standard UV irradiation conditions due to the relatively weak absorption of the aromatic chromophore [25] [26]. However, the compound can participate in photochemical transformations when used as an internal standard or when subjected to specific photochemical conditions [25].

Studies of related compounds have provided insights into potential photochemical pathways. Fenofibrate, a structurally related compound containing a 4-chlorobenzoyl moiety, undergoes photodegradation to produce methyl 4-chlorobenzoate as one of the major photoproducts [26]. This suggests that methyl 4-chlorobenzoate represents a relatively stable photochemical degradation product under aerobic conditions [26].

The photochemical behavior is influenced by the presence of electron-withdrawing groups and the chlorine substituent [25] [26]. Under oxygen atmosphere, photolysis can lead to the formation of oxidized products including 4-chloroperbenzoic acid and 4-chlorobenzoic acid [26]. These transformations likely proceed through hydrogen abstraction mechanisms involving excited state intermediates [26].

Photocatalytic degradation studies of related 4-chlorobenzoic acid derivatives have demonstrated the potential for complete mineralization under appropriate conditions [27] [28]. These processes typically employ titanium dioxide photocatalysts and proceed through hydroxyl radical-mediated pathways [27] [28]. The degradation pathway involves initial hydroxylation followed by ring opening and complete oxidation to carbon dioxide and water [27] [28].

Table 3: Borylation Reaction Pathways for Methyl 4-Chlorobenzoate

| Borylation Method | Catalyst | Boron Source | Conditions | Product Type |

|---|---|---|---|---|

| Miyaura Borylation | Pd(OAc)₂/SPhos or PdCl₂(dppf) | Bis(pinacolato)diboron or pinacolborane | 80-100°C, K₃PO₄ or KOAc, DMF/dioxane | Aryl boronate esters |

| Direct C-H Borylation | Ir(cod)Cl₂/bipyridine ligands | Bis(pinacolato)diboron | 80-150°C, HBPin, cyclohexane | C-H borylated products |

| Electroreductive Borylation | Redox mediator (Ph₄-5-CML) | Stabilized boryl radical | Electrochemical, -1.9V vs Ag/AgCl | Aryl boronates |

The development of electroreductive borylation methods has opened new pathways for accessing organoboron compounds from aryl chlorides [21]. These methods employ redox mediators such as tetraphenyl-5-cumulene to facilitate electron transfer to the substrate at mild potentials [21]. The resulting aryl radicals can be trapped with boryl radicals to form the desired boronate esters [21].

Direct C-H borylation represents an alternative approach that does not require pre-functionalized starting materials [29] [30] [31]. While methyl 4-chlorobenzoate is not typically a substrate for direct C-H borylation due to the presence of the reactive chloride, the methodology provides important context for understanding broader borylation strategies [29] [30] [31].

The photochemical generation of alkyl radicals from 4-tert-alkyl-1,4-dihydropyridines has been reported under blue LED irradiation, with methyl 4-chlorobenzoate serving as an internal standard for NMR yield determination [25]. This application demonstrates the compound's stability under visible light photolysis conditions and its utility as an analytical standard [25].

Purity

Quantity

XLogP3

LogP

Appearance

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant